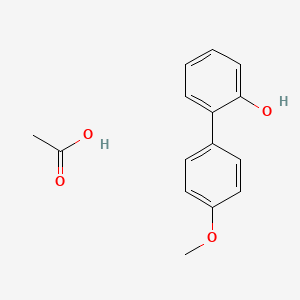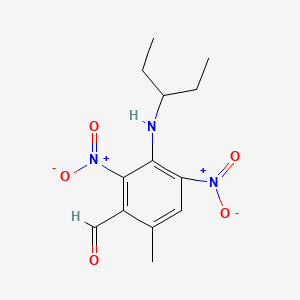
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C11H18O4. It is a derivative of methacrylic acid and features a dioxane ring structure. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with (5-Ethyl-1,3-dioxan-5-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of (5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the methacrylate group is activated by a radical initiator, leading to the formation of polymer chains. The dioxane ring structure provides stability and rigidity to the resulting polymers, enhancing their mechanical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
Ethyl acetoacetate: Contains a similar ester functional group but lacks the dioxane ring structure.
Uniqueness
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is unique due to its combination of a dioxane ring and a methacrylate group, which imparts distinct chemical and physical properties. This combination allows for the synthesis of polymers with enhanced stability, rigidity, and resistance to chemical degradation, making it a valuable compound in various industrial and research applications.
Propriétés
Numéro CAS |
132743-21-6 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(5-ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-4-11(5-13-8-14-6-11)7-15-10(12)9(2)3/h2,4-8H2,1,3H3 |
Clé InChI |
DXPXBCAAUYLHNY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COCOC1)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


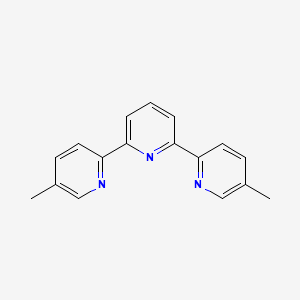
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
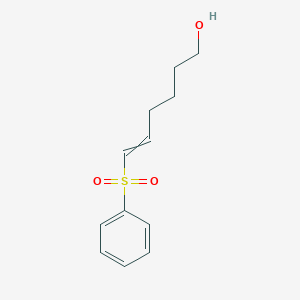
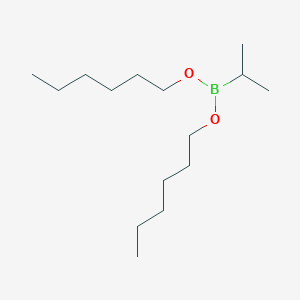
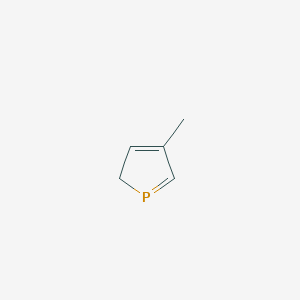
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)

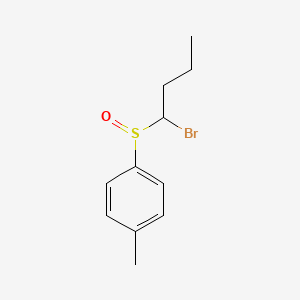
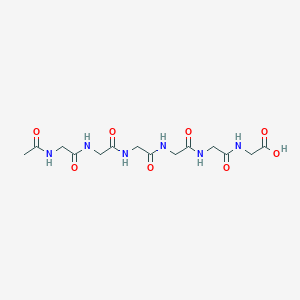

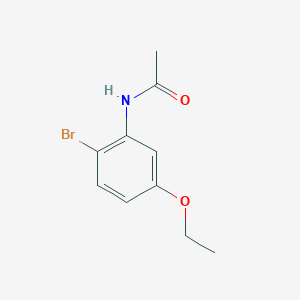
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
